N-1,3-benzodioxol-5-ylguanidine
Description
Evolution of Guanidine-Containing Compounds in Organic Synthesis and Chemical Biology
The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group that has garnered significant interest in chemistry and biology. nih.gov Initially isolated in 1861, guanidine (HNC(NH₂)₂) is a colorless, crystalline solid and a strong base that exists almost exclusively as the protonated guanidinium (B1211019) cation in physiological conditions. wikipedia.org This cation's stability is due to the effective resonance delocalization of the positive charge across the three nitrogen atoms. researchgate.net
The evolution of guanidine-containing compounds began with the study of natural products. rsc.org The guanidino group is a key feature in the amino acid arginine, as well as in a diverse array of complex natural metabolites isolated from sources like marine sponges, microorganisms, and plants. rsc.orgnih.govbohrium.com These natural products, including potent toxins like saxitoxin (B1146349) and tetrodotoxin, and complex alkaloids such as palau'amine, have spurred the development of novel synthetic methodologies. nih.govrsc.org
In organic synthesis, the unique basicity of guanidines has been harnessed for their use as organocatalysts. nih.gov Synthetic chemists have developed numerous routes for creating guanidine derivatives, including solid-phase synthesis, which offers an efficient method for producing these compounds with high purity. bohrium.comorganic-chemistry.org
In chemical biology, the guanidinium group's ability to form strong hydrogen bonds and ionic interactions is crucial for molecular recognition in biological systems. nih.gov This property is fundamental to the function of many enzymes that use arginine residues to bind substrates. researchgate.net The therapeutic potential of guanidine derivatives is vast, with research exploring their use as anti-inflammatory, antidiabetic, antithrombotic, and chemotherapeutic agents. nih.gov
Table 1: Physicochemical Properties of Guanidine
| Property | Value |
|---|---|
| Chemical Formula | CH₅N₃ |
| Molar Mass | 59.072 g·mol⁻¹ |
| Melting Point | 50 °C (122 °F; 323 K) |
| Basicity (pKb) | 0.4 |
| Conjugate Acid pKaH | 13.6 |
Data sourced from Wikipedia. wikipedia.org
Significance of the 1,3-Benzodioxole (B145889) Moiety in Structurally Diverse Molecules
The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is a heterocyclic structure where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.comwikipedia.org This structural unit is prevalent in a wide range of natural products, many of which are found in plant essential oils, such as safrole from sassafras, myristicin (B1677595) from nutmeg, and apiole (B1665137) from parsley. nih.gov
The significance of the 1,3-benzodioxole ring in medicinal chemistry is well-established. chemicalbook.com Its inclusion in a molecule can enhance bioavailability and modulate metabolic stability. enamine.netmdpi.com Derivatives have been investigated for a plethora of therapeutic effects, including anti-inflammatory, antioxidant, antibacterial, and cytotoxic activities. chemicalbook.comnih.govchemicalbook.com For instance, some 1,3-benzodioxole derivatives have shown cytotoxicity against several human tumor cell lines. chemicalbook.com
This moiety is a key structural component in several clinically used drugs. The anticancer agents etoposide (B1684455) and teniposide, for example, contain the methylenedioxy unit, and its presence is considered important for their antitumor activity. nih.gov The dopamine (B1211576) agonist piribedil, used in the treatment of Parkinson's disease, also features this heterocyclic system. nih.gov Furthermore, the development of fluorinated benzodioxole analogues, such as those in Lumacaftor and Tezacaftor, highlights the ongoing efforts to leverage this scaffold to improve drug-target interactions. enamine.net In organic synthesis, the 1,3-benzodioxole unit serves as a versatile building block for constructing complex alkaloids and other bioactive molecules. rsc.org
Table 2: Physicochemical Properties of 1,3-Benzodioxole
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆O₂ |
| Molar Mass | 122.123 g·mol⁻¹ |
| Boiling Point | 172–173 °C (342–343 °F) |
| Density | 1.064 g/cm³ |
| Appearance | Colorless liquid |
Data sourced from Wikipedia. wikipedia.org
Contextualization of N-1,3-Benzodioxol-5-ylguanidine within Heterocyclic Chemistry
This compound represents a hybrid structure that combines an aromatic heterocyclic system (1,3-benzodioxole) with a highly basic functional group (guanidine). In the language of heterocyclic chemistry, it is an arylguanidine, where the guanidine nitrogen is directly attached to the phenyl ring of the benzodioxole system.
The synthesis of such a molecule is conceptually straightforward, likely involving the guanylation of 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline). organic-chemistry.orgnih.gov This places the compound within a class of structures created by functionalizing the benzodioxole core. The literature describes numerous examples where the 1,3-benzodioxole moiety is linked to other nitrogen-containing heterocycles. For instance, compounds linking the benzodioxole group to piperidine (B6355638) or piperazine (B1678402) rings have been synthesized and investigated as potent enzyme inhibitors or receptor modulators. nih.govnih.gov These precedents establish a clear rationale in medicinal chemistry for combining the favorable pharmacokinetic properties of the benzodioxole scaffold with biologically active nitrogenous groups.
By merging the guanidine group, known for its ability to engage in strong receptor-binding interactions, with the 1,3-benzodioxole moiety, recognized for its presence in numerous bioactive compounds, this compound emerges as a molecule of significant interest for chemical and biological screening. researchgate.netnih.gov
Overview of Research Trajectories for Arylguanidine and Benzodioxole Derivatives
The research trajectories for arylguanidines and benzodioxole derivatives are diverse and target a wide range of therapeutic areas, suggesting a rich field of possibilities for hybrid molecules like this compound.
Arylguanidine Derivatives: Research into arylguanidines has yielded promising results, particularly in neuropharmacology.
5-HT₆ Receptor Ligands: Arylguanidine derivatives have been developed as ligands for the serotonin (B10506) 5-HT₆ receptor, which is a target for cognitive disorders and obesity. mdpi.com
α₂-Adrenergic Receptor Antagonists: Di-aryl guanidinium derivatives have been synthesized and shown to possess high affinity and antagonist activity at α₂-adrenoceptors, which are targets for developing antidepressants. researchgate.net
Benzodioxole Derivatives: The benzodioxole scaffold is a cornerstone in the development of various therapeutic agents.
Anticancer and Cytotoxic Agents: Numerous studies have focused on the synthesis of benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes and as cytotoxic agents against cancer cell lines. nih.govnih.gov Researchers have also conjugated benzodioxole derivatives with arsenicals to improve their anti-tumor efficiency. mdpi.com
Antidiabetic Agents: More recently, novel benzodioxole carboxamide derivatives have been synthesized and evaluated for their potential as antidiabetic agents, with some compounds showing potent α-amylase inhibitory effects in vitro and hypoglycemic effects in animal models. mdpi.com
Enzyme Inhibitors: The benzodioxole moiety is present in compounds designed as selective inhibitors of nitric oxide synthase (iNOS), which plays a role in inflammatory processes. nih.gov
The convergence of these research paths indicates that a molecule like this compound, which contains both an arylguanidine structure and a benzodioxole core, could be a candidate for investigation across multiple therapeutic fields, from central nervous system disorders to metabolic diseases and oncology.
Table 3: Selected Biological Activities of Guanidine and Benzodioxole Derivatives
| Compound Class | Derivative Example | Biological Activity / Target | Reference |
|---|---|---|---|
| Arylguanidine | Arylsulfone derivatives of 2-aminobenzimidazole | 5-HT₆ Receptor Affinity | mdpi.com |
| Arylguanidine | Di-aryl substituted guanidines | α₂-Adrenoceptor Antagonism | researchgate.net |
| Benzodioxole | Benzodioxole aryl acetate (B1210297) derivatives | COX Enzyme Inhibition | nih.gov |
| Benzodioxole | N-(3-(trifluoromethyl)phenyl)benzo[d] rsc.orgnih.govdioxole-5-carboxamide | α-Amylase Inhibition (Antidiabetic) | mdpi.com |
| Benzodioxole | 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine | AMPA Receptor Modulation (Anti-fatigue) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZINHCFSCQEUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1,3 Benzodioxol 5 Ylguanidine and Analogues
Established Synthetic Routes to Substituted Guanidines
The construction of the guanidine (B92328) functional group is a well-explored area in organic synthesis due to the prevalence of this moiety in numerous biologically active compounds. Several reliable methods have been developed for the guanylation of primary and secondary amines.
Guanylation Reactions Utilizing Thiourea Derivatives
A traditional and widely used method for synthesizing guanidines involves the conversion of thioureas. This approach typically proceeds via the activation of the thiourea with a thiophilic agent, followed by reaction with an amine. The thiourea precursor can be prepared by the reaction of an amine with an isothiocyanate.
Common activating agents include heavy metal salts like mercury(II) chloride (HgCl₂), which facilitates the displacement of the sulfur atom. google.commdpi.com However, due to the toxicity of heavy metals, alternative reagents have been developed. Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is one such alternative that activates the thiourea towards nucleophilic attack by an amine. Other coupling reagents have also been employed for this transformation. mdpi.com More recently, visible-light-mediated metal-free synthesis of guanidines from thioureas has been developed, offering a greener alternative.
A general scheme for this process is as follows:
Thiourea Formation: An amine (R¹-NH₂) reacts with an isothiocyanate (R²-NCS) to form an N,N'-disubstituted thiourea.
Activation and Guanylation: The thiourea is activated, and a second amine (R³-NH₂) is added to form the trisubstituted guanidine.
S-methylisothioureas are also common guanylating agents. These are typically prepared from thiourea and methyl iodide and can react with amines to yield guanidines. Often, these reagents are used with protecting groups, such as Boc (tert-butoxycarbonyl), to control reactivity. For instance, N,N'-di-Boc-S-methylisothiourea is a commercially available reagent that reacts with amines to form protected guanidines, which can subsequently be deprotected.
| Reagent/Method | Amine Scope | Conditions | Notes |
| Thiourea with HgCl₂ | Primary and secondary amines | Varies, often with a base like triethylamine | Use of toxic heavy metal. |
| Thiourea with Mukaiyama's Reagent | Primary and secondary amines | Mild conditions | Avoids heavy metals. |
| N,N'-di-Boc-S-methylisothiourea | Primary and secondary amines | Room temperature or gentle heating | Yields protected guanidine; requires deprotection. |
Approaches via Carbodiimide (B86325) Intermediates
The addition of amines to carbodiimides (RN=C=NR') is a direct and atom-economical route to N,N',N''-trisubstituted guanidines. acs.org This reaction can be catalyzed by various species, including Lewis acids and lanthanide complexes, which activate the carbodiimide towards nucleophilic attack. Current time information in Ottawa, CA. In the absence of a catalyst, the reaction often requires harsh conditions, particularly for less nucleophilic amines like anilines. acs.org
The general reaction is: R¹-NH₂ + R²-N=C=N-R³ → R¹-NH-C(=NR²)-NH-R³
Ytterbium triflate has been shown to be an efficient catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions. Current time information in Ottawa, CA. Zinc triflate has also been used to catalyze the reaction between aromatic amines and carbodiimides. acs.org
| Catalyst | Amine Scope | Conditions | Yields |
| Ytterbium triflate (Yb(OTf)₃) | Aromatic and aliphatic amines | Solvent-free | Good to excellent Current time information in Ottawa, CA. |
| Zinc triflate (Zn(OTf)₂) | Aromatic amines | Reflux in toluene or benzene (B151609) | High (e.g., 97% for aniline with DIC) acs.org |
| No Catalyst | Aliphatic amines | High temperatures (e.g., 140°C) | Generally lower for aromatic amines |
Synthesis from Cyanoguanidines and Cyanamides
Cyanamides and cyanoguanidines serve as fundamental building blocks for the synthesis of guanidines. The reaction of an amine with cyanamide (B42294) (H₂N-CN) is one of the earliest methods for preparing monosubstituted guanidines. This reaction can be facilitated by Lewis acids, such as scandium(III) triflate, under mild conditions, even in water. Current time information in Ottawa, CA.
The synthesis of N,N'-disubstituted guanidines can be achieved from amines through cyanamides, although this may require the use of reagents like toxic cyanogen bromide under harsh conditions. A more modern approach involves the reaction of an amine hydrochloride with a disubstituted cyanamide in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov
N-Acylcyanamides can also be converted to guanidines. For example, treatment with chlorotrimethylsilane generates a reactive N-silylcarbodiimide intermediate that readily reacts with amines. Current time information in Ottawa, CA.
| Guanylating Agent | Amine Scope | Conditions | Notes |
| Cyanamide with Sc(OTf)₃ | Various amines | Mild, aqueous conditions | Practical for water-soluble substrates. Current time information in Ottawa, CA. |
| Substituted Cyanamide with Amine-HCl & AlCl₃ | Primary amines | Reflux in chlorobenzene | Yields trisubstituted guanidines. nih.gov |
| N-Acylcyanamide with TMSCl | Primary and secondary aliphatic amines, anilines | Room temperature, fast for aliphatic amines | Proceeds via a reactive intermediate. Current time information in Ottawa, CA. |
Multicomponent Reactions for Guanidine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules, including guanidine-containing heterocycles. mdpi.commdpi.com These reactions are highly valued for their atom economy and operational simplicity.
For instance, a copper-catalyzed three-component reaction of a cyanamide, an arylboronic acid, and an amine can produce trisubstituted N-aryl guanidines. Current time information in Ottawa, CA. Another example is a palladium-catalyzed cascade reaction involving azides, isonitriles, and amines to yield functionalized guanidines. Current time information in Ottawa, CA. Guanidine itself or its salts can also act as one of the components in MCRs to build heterocyclic systems like pyrimidines. mdpi.com
| Reaction Type | Components | Catalyst | Product Type |
| Copper-catalyzed MCR | Cyanamide, Arylboronic acid, Amine | CuCl₂·2H₂O, bipyridine | Trisubstituted N-aryl guanidines Current time information in Ottawa, CA. |
| Palladium-catalyzed cascade | Azide, Isonitrile, Amine | Palladium catalyst | N-sulfonyl-, N-phosphoryl-, N-acyl-guanidines Current time information in Ottawa, CA. |
| Biginelli-type reaction | Aldehyde, β-ketoester, Guanidine | Acid or Lewis acid | Dihydropyrimidinones |
Incorporation of the 1,3-Benzodioxole (B145889) System
The synthesis of the target compound, N-1,3-benzodioxol-5-ylguanidine, requires the attachment of a guanidine group to the 5-position of the 1,3-benzodioxole ring system. This is achieved by using 1,3-benzodioxol-5-amine as the starting material.
Coupling Strategies Involving 1,3-Benzodioxol-5-amine Precursors
The guanylation of 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) can be accomplished using the general methods described in section 2.1. As an aromatic amine, its reactivity is generally lower than that of aliphatic amines, and thus, catalytic or activated methods are often preferred.
Via Thiourea Derivatives: 1,3-benzodioxol-5-amine can be reacted with a suitable guanylating reagent like N,N'-di-Boc-S-methylisothiourea. The reaction would proceed by nucleophilic attack of the amino group of 1,3-benzodioxol-5-amine on the guanylating agent, leading to the formation of a protected N-(1,3-benzodioxol-5-yl)guanidine. Subsequent removal of the Boc protecting groups with an acid, such as trifluoroacetic acid (TFA), would yield the final product.
Via Carbodiimide Intermediates: While less common for preparing simple N-aryl guanidines, one could envision a reaction where 1,3-benzodioxol-5-amine adds to a disubstituted carbodiimide. This would likely require a catalyst, such as a Lewis acid, to achieve good yields, affording an N-(1,3-benzodioxol-5-yl)-N',N''-disubstituted guanidine. acs.org
Via Cyanamide: A direct and straightforward approach would be the reaction of 1,3-benzodioxol-5-amine with cyanamide. Based on general procedures for anilines, this reaction would likely be promoted by a Lewis acid catalyst to afford this compound. Current time information in Ottawa, CA.
The table below summarizes the plausible synthetic routes starting from 1,3-benzodioxol-5-amine based on established methodologies for aryl amines.
| Method | Reagent for 1,3-Benzodioxol-5-amine | Expected Intermediate/Product |
| From Thiourea Derivative | N,N'-di-Boc-S-methylisothiourea | N-(1,3-Benzodioxol-5-yl)-N',N''-di-Boc-guanidine |
| From Carbodiimide | Diisopropylcarbodiimide (DIC) with Zn(OTf)₂ | N-(1,3-Benzodioxol-5-yl)-N',N''-diisopropylguanidine |
| From Cyanamide | Cyanamide with Sc(OTf)₃ | N-(1,3-Benzodioxol-5-yl)guanidine |
Functionalization of the Benzodioxole Ring for Guanidine Attachment
Nitration of 1,3-Benzodioxole:
The electrophilic nitration of 1,3-benzodioxole selectively introduces a nitro group at the 5-position due to the activating and ortho-, para-directing effects of the methylenedioxy group. This reaction is typically carried out using a mixture of nitric acid and a suitable solvent, such as glacial acetic acid. The reaction conditions are controlled to favor monosubstitution and prevent the formation of dinitro products. For instance, dropwise addition of nitric acid in glacial acetic acid to a solution of 1,3-benzodioxole at a controlled temperature of 15-25°C yields 5-nitro-1,3-benzodioxole in high yield. prepchem.com
Reduction of 5-Nitro-1,3-benzodioxole:
The subsequent step is the reduction of the nitro group to an amino group to furnish 5-amino-1,3-benzodioxole. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate), or metal-acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). A robust method for this reduction involves the use of sodium borohydride (NaBH4) in the presence of a catalyst, such as Pd(II)-polysalophen coated magnetite nanoparticles, in water under reflux conditions, which offers high yields and facile catalyst recovery. nih.gov The resulting 5-amino-1,3-benzodioxole is the direct precursor for the guanidinylation reaction.
| Step | Reactant | Reagents and Conditions | Product | Yield |
| 1. Nitration | 1,3-Benzodioxole | Nitric acid, glacial acetic acid, 15-25°C | 5-Nitro-1,3-benzodioxole | ~90% prepchem.com |
| 2. Reduction | 5-Nitro-1,3-benzodioxole | NaBH4, Pd(II)-polysalophen coated magnetite NPs, H2O, reflux | 5-Amino-1,3-benzodioxole | High to excellent nih.gov |
An alternative starting material for the synthesis of functionalized benzodioxoles is piperonal (heliotropin), which is 1,3-benzodioxole-5-carbaldehyde. wikipedia.org Piperonal can be converted to various derivatives, which can then be transformed into the desired 5-amino-1,3-benzodioxole. For example, the aldehyde can be converted to an oxime, which can then undergo a Beckmann rearrangement and subsequent hydrolysis to the amine. uts.edu.au
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic organic chemistry have provided a host of new tools and strategies for the construction of complex molecules like this compound. These methods often offer improved efficiency, selectivity, and sustainability compared to traditional approaches.
Metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-nitrogen bonds, which are central to the synthesis of N-arylguanidines.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for the arylation of amines and related nitrogen-containing functional groups. The synthesis of N-arylguanidines can be achieved through the palladium-catalyzed coupling of aryl halides (or triflates) with guanidine itself or protected guanidine derivatives. Another approach involves the reaction of aryl halides with cyanamides or carbodiimides, followed by the addition of an amine. For example, a palladium-catalyzed aminocarbonylation of an aryl halide with a carbodiimide and formic acid can produce a variety of amides and related structures. nih.gov
Copper-Catalyzed Synthesis: Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for C-N bond formation. A notable example is the copper-catalyzed three-component synthesis of N,N',N''-trisubstituted guanidines from cyanamides, arylboronic acids, and amines. nih.govorganic-chemistry.orgacs.org This oxidative process is operationally simple and allows for the rapid assembly of complex guanidines. The reaction is typically carried out in the presence of a copper(II) salt, a ligand such as bipyridine, a base, and an oxidant (often atmospheric oxygen). The use of an arylboronic acid allows for the introduction of the 1,3-benzodioxol-5-yl moiety.
| Catalyst System | Reactants | Key Conditions | Product Type |
| Pd(OAc)2 / Ligand | Aryl Halide, Cyanamide/Carbodiimide, Amine | Base, Solvent, Heat | N,N',N''-Trisubstituted Guanidines |
| CuCl2·2H2O / Bipyridine | Arylboronic Acid, Cyanamide, Amine | K2CO3, O2 (1 atm), Toluene, 100°C, 30 min | N,N',N''-Trisubstituted Guanidines organic-chemistry.org |
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. While direct photoredox-mediated guanidinylation is an emerging area, this technology can be effectively applied to the synthesis of the key 5-amino-1,3-benzodioxole precursor. For instance, photoredox catalysis can facilitate the C-H functionalization of amines, allowing for the introduction of the benzodioxole moiety onto a pre-existing amino-containing scaffold. ucla.edu
Furthermore, photoredox catalysis has been employed for the synthesis of α-amino acid amides through the carbamoylation of imines, showcasing the potential for radical-based C-N bond formations that could be adapted for guanidine synthesis. nih.gov The general principle involves the generation of a radical species which then adds to an appropriate acceptor. In the context of this compound synthesis, a photoredox-generated aryl radical from a benzodioxole derivative could potentially be trapped by a guanidinylating agent.
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Enzymes such as transaminases and reductive aminases are particularly useful for the asymmetric synthesis of chiral amines. d-nb.inforesearchgate.net These enzymes can be employed to produce enantiomerically pure chiral derivatives of 5-amino-1,3-benzodioxole.
For example, a prochiral ketone precursor derived from the benzodioxole scaffold could be subjected to a biocatalytic reductive amination using an engineered reductive aminase to yield a chiral amine with high enantiomeric excess. d-nb.info This chiral amine can then be converted to the corresponding chiral this compound analogue, providing access to stereochemically defined compounds for further investigation. The use of native amine dehydrogenases has also shown promise for the synthesis of short chiral alkyl amines, a technology that could potentially be adapted for the synthesis of chiral amino-benzodioxole derivatives. frontiersin.org
Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding or milling), has gained significant attention as a green and efficient synthetic methodology. This solvent-free approach is particularly well-suited for the synthesis of guanidines. The reaction of anilines with carbodiimides or thioureas can be carried out in a ball mill, often leading to high yields of the desired guanidine products in a short amount of time and without the need for bulk solvents. beilstein-journals.orgnih.gov
This technique is applicable to the synthesis of this compound by milling 5-amino-1,3-benzodioxole with a suitable guanidinylating agent, such as a protected S-methylisothiourea or a carbodiimide. The operational simplicity and reduced environmental impact make mechanochemistry an attractive modern approach for the preparation of this and related compounds.
The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Several of the advanced methodologies discussed above contribute to this goal.
Use of Greener Solvents: The development of synthetic methods that utilize water as a solvent is a key aspect of green chemistry. One-pot microwave-assisted synthesis of substituted guanidine derivatives has been reported using water as the solvent, offering an environmentally benign alternative to traditional organic solvents. jocpr.comresearchgate.net
Atom Economy: Metal-catalyzed three-component reactions, such as the copper-catalyzed synthesis of guanidines, often exhibit high atom economy by incorporating all reactant atoms into the final product.
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jocpr.comresearchgate.net
Solvent-Free Reactions: Mechanochemical synthesis completely eliminates the need for solvents, thereby reducing waste and simplifying product purification. beilstein-journals.orgnih.gov
Use of Renewable Feedstocks and Biocatalysis: While not directly applicable to the benzodioxole core, the use of biocatalysts for the synthesis of chiral amines aligns with the green chemistry principle of using renewable resources and carrying out reactions under mild, environmentally friendly conditions.
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Structural Characterization and Spectroscopic Analysis in Research
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For N-1,3-benzodioxol-5-ylguanidine, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the 1,3-benzodioxole (B145889) ring system and the guanidine (B92328) group.
Expected Vibrational Modes for this compound:
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Guanidine Group | N-H stretching (primary and secondary amines) | 3500-3200 |
| C=N stretching | 1680-1620 | |
| N-H bending | 1650-1580 | |
| 1,3-Benzodioxole | C-H stretching (aromatic) | 3100-3000 |
| C=C stretching (aromatic) | 1600-1450 | |
| C-O-C stretching (cyclic ether) | 1250-1000 | |
| =C-H bending (aromatic, out-of-plane) | 900-675 |
This table represents generalized expected ranges and the precise wavenumbers would be specific to the molecule's unique electronic and steric environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the protons of the guanidine group's amine functions.
¹³C NMR Spectroscopy: This would reveal the number of chemically distinct carbon atoms in the molecule. Characteristic chemical shifts would be expected for the carbons of the aromatic ring, the methylene carbon of the dioxole, and the central carbon of the guanidine group.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Analysis of the fragmentation pattern would likely reveal characteristic losses of fragments related to the guanidine and benzodioxole moieties, further corroborating the proposed structure.
X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information, revealing its three-dimensional arrangement in the solid state.
This analysis would provide precise measurements of all bond lengths (e.g., C-N, C=N, C-O, C-C), bond angles, and torsion angles within the molecule. This data would offer insights into the hybridization of atoms and the conformation of the molecule.
The guanidine group is a strong hydrogen bond donor, and the benzodioxole ring can participate in various intermolecular interactions. X-ray crystallography would elucidate the network of hydrogen bonds and other non-covalent interactions, such as π-π stacking between the aromatic rings, which dictate how the molecules pack in the crystal lattice.
While the outlined analytical methodologies represent the standard approach for the comprehensive characterization of a chemical compound, the specific experimental data for this compound is currently absent from the scientific literature. Further research, involving the synthesis and subsequent analysis of this compound, would be required to provide the detailed structural and spectroscopic information requested.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of N-1,3-benzodioxol-5-ylguanidine. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity profile.
The guanidine (B92328) group is known for its strong basicity due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. DFT calculations can precisely quantify the proton affinity and pKa values, which are critical for predicting the ionization state of the molecule in a biological environment. For N-arylguanidines, the electronic properties are influenced by the nature of the aromatic substituent. In the case of this compound, the benzodioxole ring acts as an electron-donating group, which can modulate the basicity of the guanidine moiety.
Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of Phenylguanidine Derivatives (Illustrative)
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenylguanidine | -5.8 | -0.9 | 4.9 | 3.5 |
| 4-Methoxyphenylguanidine | -5.6 | -0.8 | 4.8 | 4.1 |
| 4-Nitrophenylguanidine | -6.2 | -1.5 | 4.7 | 7.2 |
Note: This table is illustrative and based on typical values for related phenylguanidine compounds. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational landscape and flexibility of molecules over time. For this compound, MD simulations can reveal the preferred spatial arrangements of the benzodioxole ring relative to the guanidine group and the dynamics of their internal rotations.
The conformational preferences of N-aryl ureas and related compounds have been studied using techniques like Well-Tempered Metadynamics, which can be applied to this compound to explore its conformational free-energy landscape. nih.gov These studies often reveal that methylation patterns and the potential for intramolecular hydrogen bonds significantly influence the conformational preferences. nih.gov Understanding the molecule's flexibility is crucial as it can dictate how the molecule fits into a biological receptor's binding site.
Molecular Docking Studies for Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.govyoutube.com This method is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov
For this compound, molecular docking studies can be performed against various biological targets to hypothesize its potential mechanism of action. The guanidinium group, being protonated at physiological pH, is capable of forming strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in a protein's active site. The benzodioxole moiety can engage in hydrophobic and π-stacking interactions.
For instance, in silico studies on guanidine-containing compounds have explored their potential as inhibitors for various enzymes by predicting their binding affinities and interaction patterns within the active site. researchgate.netirb.hr Docking simulations can generate a binding score, which estimates the binding affinity, and provide a visual representation of the key interactions.
Computational Prediction of Physicochemical Descriptors Relevant to Biological Interactions
The biological activity of a molecule is often correlated with its physicochemical properties. Computational tools can predict a wide range of descriptors that are relevant to a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile. mdpi.com
For this compound, important descriptors include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA): Related to the hydrogen bonding potential and often correlated with drug transport properties.
Molecular Weight and Number of Rotatable Bonds: These factors are part of Lipinski's "rule of five," which provides a guideline for drug-likeness.
pKa: Predicts the ionization state at different pH values, which is crucial for solubility and receptor interaction.
Table 2: Predicted Physicochemical Properties for this compound (Illustrative)
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | ~193.2 |
| LogP | ~1.5 |
| TPSA (Ų) | ~77 |
| pKa (Guanidinium) | ~11-12 |
| Number of H-bond Donors | 4 |
| Number of H-bond Acceptors | 4 |
Note: These values are estimations based on computational prediction tools and may vary depending on the algorithm used.
Structure-Based Rational Design Strategies for this compound Analogues
The insights gained from computational studies can be leveraged for the rational design of new analogues of this compound with improved properties. Structure-activity relationship (SAR) studies, guided by computational models, can help in identifying which modifications to the molecular structure are likely to enhance a desired activity. researchgate.net
For example, if molecular docking studies reveal that a particular region of the binding pocket is not optimally occupied by the benzodioxole ring, new analogues with different substituents on this ring can be designed to improve the fit and binding affinity. Similarly, if the basicity of the guanidine group needs to be fine-tuned for a specific target, quantum chemical calculations can predict the effect of various substituents on the pKa.
Computational approaches like 3D-QSAR (Quantitative Structure-Activity Relationship) can build a model that correlates the 3D properties of a series of molecules with their biological activity, providing a roadmap for designing more potent compounds. evitachem.com
Structure Activity Relationship Sar Elucidation
Role of the Guanidine (B92328) Moiety in Molecular Recognition and Binding
The guanidine group is a key structural feature in numerous biologically active compounds. Its significance stems from its chemical properties, particularly its ability to exist as a protonated guanidinium (B1211019) cation at physiological pH. This positive charge is delocalized over three nitrogen atoms, allowing it to form strong, multi-point interactions with biological targets.
Key interactions involving the guanidine moiety include:
Hydrogen Bonding: The guanidinium group can act as an exceptional hydrogen bond donor, forming multiple hydrogen bonds with electronegative atoms like oxygen and nitrogen in receptor binding pockets. nih.gov
Electrostatic Interactions: Its positive charge facilitates strong ionic or charge-pairing interactions with negatively charged residues, such as aspartate and glutamate (B1630785), or with phosphate (B84403) groups in nucleic acids. nih.govnih.gov
Cation-π Interactions: The planar, delocalized system of the guanidinium ion can engage in favorable cation-π interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a binding site. nih.gov
For instance, in studies of guanidine-I riboswitches, the guanidinium ligand is completely enclosed in a binding pocket where every functional group is recognized through hydrogen bonding to guanine (B1146940) bases and phosphate oxygens, further stabilized by cation-π interactions. nih.gov The specific and multi-faceted binding capability of the guanidine moiety makes it a valuable functional group in drug design, contributing significantly to the affinity and specificity of compounds like N-1,3-benzodioxol-5-ylguanidine for their biological targets. nih.gov
Influence of the 1,3-Benzodioxole (B145889) Ring on Molecular Interactions
The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a prevalent scaffold in natural products and synthetic compounds, valued for its unique electronic and conformational properties. nih.govchemicalbook.com This moiety is not merely a passive structural element; it actively participates in molecular interactions and can significantly influence a compound's pharmacological profile.
Metabolic Inhibition: The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 (CYP450) enzymes. chemicalbook.com This inhibition occurs through the formation of a carbene intermediate that binds to the heme iron of the enzyme, a mechanism that can increase the bioavailability and duration of action of co-administered drugs. nih.gov
Receptor Binding: The electron-rich nature of the two oxygen atoms and the aromatic system allows the benzodioxole ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking with receptor sites. chemicalbook.com
Structural Scaffold: It serves as a rigid scaffold that orients other functional groups, like the guanidine moiety, in a specific conformation for optimal target binding. In a study of capsaicin (B1668287) analogues, replacing the vanillyl system with a 1,3-benzodioxole group was a key modification in designing a novel cytotoxic agent. researchgate.net
Studies on podophyllotoxin (B1678966) analogues have shown that converting the methylenedioxy unit to methoxy/hydroxy groups can dramatically reduce antitumor activity, highlighting the critical role of the intact ring system for biological efficacy. nih.gov
Systematic Structural Modifications and Their Impact on Preclinical Efficacy
Systematic modification of lead compounds is a cornerstone of medicinal chemistry. For scaffolds related to this compound, structural alterations have led to profound changes in activity, demonstrating clear SAR trends.
A study on a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(benzylthio)acetamides, which share the benzodioxole core, provides an excellent model for SAR exploration. Twenty-two analogues were synthesized to optimize root growth-promoting activity. nih.govfrontiersin.org The results showed that the nature and position of substituents on the benzyl (B1604629) ring had a significant impact on biological activity.
Table 1: SAR of N-(benzo[d] nih.govnih.govdioxol-5-yl) Acetamide (B32628) Derivatives
| Compound | Modification on Benzyl Ring | Relative Root Growth Promotion Activity |
|---|---|---|
| K-1 (Lead) | 4-chloro | High |
| K-10 | 2,4-dichloro | Excellent (Superior to lead) |
| K-12 | 2,6-dichloro | Moderate |
| K-4 | 4-fluoro | Moderate |
| K-7 | 4-nitro | Low |
This data clearly indicates that di-substitution, particularly with chlorine at the 2 and 4 positions of the benzyl ring (compound K-10), was most beneficial for improving activity. nih.govfrontiersin.org Similarly, in other studies on guanidine derivatives, replacing flexible carbon chains with more rigid cyclic moieties like cyclohexylene or p-phenylene significantly altered receptor specificity, often decreasing affinity for one target while dramatically increasing it for another. nih.gov
Exploration of Substituent Effects on Biological Target Engagement
The electronic and steric properties of substituents can fine-tune the interaction of a molecule with its biological target. The effect of substituents on the aryl ring of guanidine-containing compounds has been a subject of extensive study.
In a series of N-Aroyl-N′-aryl guanidines developed as urease inhibitors, the electronic nature of the substituent on the aryl ring was critical for potency. researchgate.net
Table 2: Effect of Substituents on Urease Inhibition by N-Aryl Guanidines
| Compound | Substituent (R) on Aryl Ring | IC₅₀ (µM) |
|---|---|---|
| 6a | 4-OCH₃ | 0.0891 |
| 6b | 4-F | 0.0155 |
| 6e | 2,4-diCl | 0.0091 |
| 6h | 3-NO₂ | 0.0314 |
| Thiourea (Ref) | - | 18.27 |
The results demonstrated that compounds with electron-withdrawing groups, such as 4-Fluoro (6b) and 2,4-dichloro (6e), exhibited excellent inhibitory activity, far surpassing the reference compound. researchgate.net Compound 6e, with two chlorine atoms, was the most potent, suggesting that both the position and the electron-withdrawing nature of the substituents are key for strong target engagement. researchgate.net This principle is widely applicable and suggests that modifying the aromatic portion of this compound could similarly modulate its biological activity.
Preclinical Pharmacological and Mechanistic Investigations Non Human
Molecular Mechanisms of Action in Model Systems
Analysis of Intracellular Signaling Pathway Modulation
The modulation of intracellular signaling pathways by N-1,3-benzodioxol-5-ylguanidine and its analogs is a critical area of investigation to elucidate their mechanism of action. Research has focused on how these compounds interfere with signaling cascades that are often dysregulated in disease states.
Guanidine-containing compounds have been shown to interact with various targets within signaling pathways. For instance, diarylguanidines are known to have a high affinity for the sigma receptor, which is involved in modulating intracellular calcium signaling and other downstream pathways. nih.gov The benzodioxole moiety, present in this compound, is a structural feature found in compounds that can influence signaling pathways. For example, some compounds containing this moiety have been shown to modulate pathways involving protein kinases and other key signaling proteins. mdpi.comnih.gov
The specific effects of this compound on signaling pathways are under active investigation. Studies would typically involve cell-based assays to measure the activity of key signaling molecules, such as kinases and transcription factors, following treatment with the compound. For example, researchers might investigate its impact on the MAPK/ERK pathway or the PI3K/Akt signaling cascade, which are crucial in cell proliferation, survival, and differentiation. mdpi.com
The following table summarizes potential signaling pathway interactions based on the structural motifs of this compound and related compounds.
| Signaling Pathway | Potential Target/Modulation | Rationale |
| Sigma Receptor Signaling | High-affinity binding | Based on data from analogous N,N'-diarylguanidines. nih.gov |
| PI3K/Akt Pathway | Modulation of kinase activity | The benzodioxole group is present in other known signaling modulators. mdpi.com |
| MAPK/ERK Pathway | Interference with phosphorylation cascade | A common target for therapeutic intervention. mdpi.com |
| Wnt Signaling | Potential modulation | A critical pathway in development and disease. nih.gov |
Studies on Cellular Uptake and Subcellular Localization
Understanding how this compound enters cells and where it accumulates is fundamental to interpreting its biological activity. The cellular uptake and subcellular localization of a compound determine its access to intracellular targets.
The methods to study these processes are varied and can provide both qualitative and quantitative data. nih.govnih.gov Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently-labeled derivatives, can visualize the compound's distribution within the cell. nih.gov Quantitative analysis of uptake can be achieved through methods like liquid chromatography-mass spectrometry (LC-MS) on cell lysates.
For a compound like this compound, its physicochemical properties, such as lipophilicity and charge, will heavily influence its ability to cross the cell membrane. The guanidine (B92328) group is typically protonated at physiological pH, which may affect its passive diffusion across lipid bilayers. Therefore, uptake could be mediated by specific transporters. The subcellular localization will depend on the compound's affinity for different organelles and macromolecules within the cell.
Key experimental approaches to determine cellular uptake and localization are outlined in the table below.
| Experimental Technique | Information Gained | Reference |
| Confocal Fluorescence Microscopy | Visualization of subcellular distribution. | nih.gov |
| Flow Cytometry | Quantification of cellular uptake in a population of cells. | |
| Subcellular Fractionation followed by LC-MS | Quantification of compound concentration in different organelles. | |
| Radiolabeling Studies | Tracing the compound's fate within the cell and organism. | nih.gov |
Preclinical Lead Identification and Optimization
The journey from a chemical entity to a potential drug candidate involves rigorous screening and optimization processes.
High-Throughput Screening (HTS) and Virtual Screening Methodologies
The initial identification of this compound or its analogs as compounds of interest likely stemmed from high-throughput screening (HTS) or virtual screening campaigns.
High-Throughput Screening (HTS) involves the rapid, automated testing of large chemical libraries for activity against a specific biological target. nih.gov Cell-based or biochemical assays are designed to produce a measurable signal in the presence of an active compound. For a compound like this compound, an HTS campaign might have looked for modulators of a particular enzyme or receptor.
Virtual Screening utilizes computational methods to screen large libraries of virtual compounds against a three-dimensional model of a biological target. nih.govnih.govmdpi.com This approach can prioritize compounds for synthesis and biological testing, thereby saving time and resources. Structure-based virtual screening would involve docking simulations of compounds into the active site of a target protein, while ligand-based methods would search for molecules with similar properties to known active compounds. mdpi.com
The table below compares these two screening methodologies.
| Screening Method | Principle | Advantages | Disadvantages |
| High-Throughput Screening (HTS) | Experimental testing of large compound libraries. nih.gov | Provides direct biological activity data. | Can be expensive and time-consuming. |
| Virtual Screening | Computational screening of virtual compound libraries. nih.govnih.gov | Cost-effective and fast. | Results require experimental validation. |
Hit-to-Lead and Lead Optimization Strategies in Drug Discovery (Chemical Design Focus)
Once a "hit" compound is identified from screening, it undergoes a process of hit-to-lead and lead optimization to improve its drug-like properties. nih.govnih.govyoutube.com This involves a focused chemical design strategy to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
For this compound, medicinal chemists would systematically modify its structure. This involves exploring the structure-activity relationships (SAR) by synthesizing and testing a series of analogs. nih.govmdpi.commdpi.comnih.govfrontiersin.org
Key optimization strategies would include:
Modification of the Guanidine Group: Altering the substitution pattern on the guanidine nitrogen atoms can impact potency and selectivity.
Substitution on the Benzodioxole Ring: Adding or modifying substituents on the aromatic ring can influence binding affinity and metabolic stability.
Isosteric Replacements: Replacing parts of the molecule with other groups that have similar steric and electronic properties can improve pharmacokinetic profiles.
The following table outlines the typical stages and goals of lead optimization.
| Optimization Stage | Goal | Example Chemical Modification for this compound |
| Hit-to-Lead | Improve potency and confirm SAR. nih.gov | Synthesis of analogs with different alkyl or aryl groups on the guanidine. |
| Lead Optimization | Enhance ADME properties (Absorption, Distribution, Metabolism, Excretion) and reduce off-target effects. nih.govyoutube.com | Introduction of polar groups to improve solubility or modification of metabolically liable sites. |
Advanced Applications and Future Research Directions
N-1,3-Benzodioxol-5-ylguanidine as a Chemical Probe for Biological Systems
The unique structure of this compound makes it an intriguing candidate for development as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The benzodioxole group is a well-known feature in compounds that interact with various biological targets, while the guanidinium (B1211019) group, being protonated at physiological pH, can engage in strong hydrogen bonding and electrostatic interactions, often mimicking the side chain of arginine in protein-ligand interactions.
The development of derivatives from this scaffold could lead to probes for studying enzymes and receptors. For instance, the guanidine (B92328) group is a known pharmacophore for inhibitors of nitric oxide synthase (NOS). Derivatives of 1-(1,3-benzodioxol-5-ylmethyl)piperidine have been identified as potent and selective inhibitors of nitric oxide formation, highlighting the potential of the benzodioxole moiety in guiding molecules to the active sites of such enzymes. nih.gov By modifying the linker and substitution patterns, it is conceivable to develop highly selective probes for different NOS isoforms, which would be invaluable tools for dissecting the distinct physiological and pathological roles of these enzymes.
Furthermore, the benzodioxole ring system is present in molecules designed to interact with receptors in the central nervous system. The development of radiolabeled or fluorescently tagged versions of this compound derivatives could provide powerful tools for imaging and quantifying the distribution and dynamics of their target proteins in living systems.
Application in the Development of Novel Chemical Entities
The this compound framework serves as a versatile template for the design of novel chemical entities (NCEs) with potential therapeutic applications. The combination of the benzodioxole and guanidine moieties offers a rich playground for medicinal chemists to develop compounds with diverse pharmacological profiles.
Research has already demonstrated the value of the benzodioxole scaffold in drug discovery. For example, derivatives of N-(benzo[d] frontiersin.orgmdpi.comdioxol-5-yl) acetamide (B32628) have been synthesized and identified as potent auxin receptor agonists, promoting root growth in plants. frontiersin.org In another instance, N-(5-chloro-1,3-benzodioxol-4-yl) based compounds have been developed as highly selective dual inhibitors of c-Src and Abl kinases, which are critical targets in cancer therapy. nih.gov These examples underscore the utility of the benzodioxole core in creating biologically active molecules.
The guanidine group is also a prominent feature in many bioactive compounds and natural products. mdpi.com Its ability to form strong interactions with biological targets has been exploited in the design of drugs for various diseases. The fusion of this group with the benzodioxole ring could lead to NCEs with unique structure-activity relationships. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been explored for their novel psychoactive effects, suggesting that this scaffold can be a source of new therapeutic classes for neuropsychiatric disorders. nih.gov
| Example Derivative | Target/Application | Research Finding |
| N-(benzo[d] frontiersin.orgmdpi.comdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide | Auxin receptor TIR1 | Acts as a potent agonist, promoting root growth in plants. frontiersin.org |
| N-(5-Chloro-1,3-benzodioxol-4-yl) quinazoline (B50416) derivative (AZD0530) | c-Src/Abl kinase | A potent and selective inhibitor with potential for cancer therapy. nih.gov |
| 1-(1,3-Benzodioxol-5-yl)-2-butanamine derivatives | Central Nervous System | Exhibit novel psychoactive effects, suggesting a new pharmacologic class. nih.gov |
| 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine | Nitric Oxide Synthase (iNOS) | Potent and selective inhibitors of nitric oxide formation. nih.gov |
Potential Roles in Organocatalysis and Material Science
Beyond biological applications, the chemical properties of this compound suggest potential roles in organocatalysis and material science. Guanidines are strong organic bases and have been widely used as catalysts in a variety of organic transformations due to their high pKa values and ability to form hydrogen bonds.
The this compound scaffold could be elaborated into chiral catalysts for asymmetric synthesis. The rigid benzodioxole backbone can provide a well-defined steric environment, which, when combined with chiral auxiliaries on the guanidine nitrogen atoms, could lead to highly enantioselective catalysts for reactions such as Michael additions, aldol (B89426) reactions, and cyanation reactions. Organocatalysis is a rapidly growing field, and the development of new, efficient, and selective catalysts is a constant pursuit. beilstein-journals.org
In material science, the benzodioxole moiety can influence the electronic and photophysical properties of a molecule. The incorporation of the this compound unit into polymers or other materials could lead to novel properties. The guanidinium group's ability to form strong and directional hydrogen bonds could be exploited to create self-assembling materials and supramolecular structures. These materials could have applications in areas such as organic electronics, sensor technology, or as functional coatings.
Exploration of Uncharted Chemical Space through Diversification of the Benzodioxole and Guanidine Scaffolds
The true potential of this compound lies in the vast and largely uncharted chemical space that can be accessed through its diversification. Both the benzodioxole and guanidine components offer multiple points for chemical modification, allowing for the creation of large and diverse compound libraries for screening against various biological and functional targets.
Diversification Strategies:
Substitution on the Benzodioxole Ring: The aromatic ring of the benzodioxole moiety can be functionalized with a wide range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, fluorinated benzodioxoles have been created to improve drug-target interactions and metabolic stability. enamine.net
Modification of the Guanidine Group: The nitrogen atoms of the guanidine group can be substituted with various alkyl or aryl groups. These substitutions can fine-tune the basicity and steric bulk of the guanidine moiety, which can have a profound impact on its biological activity and catalytic properties.
Creation of Fused Systems: The benzodioxole and guanidine scaffolds can be incorporated into more complex, fused heterocyclic systems to create rigid and conformationally constrained analogs, which can lead to increased potency and selectivity.
The synthesis of thiosemicarbazone derivatives from 1,3-benzodioxol-5-yl carbaldehyde is another example of how the core structure can be elaborated to access different chemical classes with potential biological activities. nih.gov
Integration of Artificial Intelligence and Machine Learning in Predictive Research of Guanidine Derivatives
The exploration of the vast chemical space accessible from the this compound scaffold can be significantly accelerated and rationalized through the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comymerdigital.com These computational tools are revolutionizing drug discovery and materials science by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govnih.gov
AI and ML algorithms can be trained on existing data for guanidine and benzodioxole derivatives to build predictive models for various properties. researchgate.net
Applications of AI/ML:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of this compound derivatives. nih.gov This allows for the in silico screening of thousands of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the this compound scaffold as a starting point and defining the desired activity and property profiles, these algorithms can generate novel, optimized structures for specific applications.
Target Identification and Drug Repurposing: AI can analyze large biological datasets to identify potential new targets for this compound derivatives. mdpi.comnih.gov It can also suggest new therapeutic uses for existing compounds by identifying previously unknown drug-target interactions.
The synergy between high-throughput synthesis of diversified compound libraries and the predictive power of AI and ML will be instrumental in unlocking the full potential of the this compound scaffold in the years to come.
Q & A
Q. What synthetic methodologies are recommended for preparing N-1,3-benzodioxol-5-ylguanidine?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling guanidine derivatives with functionalized 1,3-benzodioxole precursors. For example, reactions may employ coupling agents (e.g., carbodiimides) to facilitate amide bond formation between activated intermediates . Multi-step protocols, such as those described for structurally analogous biguanide derivatives, often involve sequential substitutions and purification via column chromatography. Critical steps include monitoring reaction progress using Thin Layer Chromatography (TLC) and intermediate characterization via .
Q. How should researchers characterize the purity and structural identity of this compound?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm hydrogen and carbon environments, respectively.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for batches with ≥95% purity as reported in synthesis protocols .
- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
Advanced Research Questions
Q. How can crystallographic data for this compound be validated to ensure reliability?
Crystallographic validation involves:
- Structure Refinement : Using SHELXL to refine atomic coordinates against high-resolution diffraction data. Special attention is required for hydrogen bonding networks, which influence molecular packing .
- Residual Analysis : The R-factor and wR should meet thresholds (e.g., R < 0.05 for high-quality data).
- Software Tools : ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen bond geometries, while checkCIF/PLATON identifies outliers in bond lengths/angles .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in this compound crystals?
Apply graph set analysis (G. M. Etter’s methodology) to classify hydrogen bonds into motifs (e.g., chains, rings). For example:
Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. crystallography results)?
- Cross-Validation : Compare NMR-derived solution-state conformers with solid-state crystallographic data. Discrepancies may arise from solvent effects or dynamic equilibria.
- Statistical Robustness : Apply reliability metrics (e.g., confidence intervals for bond lengths) and iterative refinement in SHELXL to minimize systematic errors .
- Empirical Falsification : Test hypotheses against alternative analytical methods (e.g., IR spectroscopy for functional group confirmation) .
Methodological Guidelines
Q. What experimental design considerations are critical for reproducibility in this compound studies?
- Documentation : Detailed synthesis protocols (e.g., molar ratios, reaction times) must be included in supplementary materials, following journal guidelines like Beilstein’s "Instructions for Authors" .
- Control Experiments : Include negative controls (e.g., uncatalyzed reactions) to validate reaction mechanisms.
- Data Archiving : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with assigned CCDC numbers .
Q. How can computational tools enhance the study of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
